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Compound of Interest

Compound Name: 4-Trehalosamine

Cat. No.: B14091508

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Trehalosamine is a biologically stable analog of trehalose, a naturally occurring disaccharide
known to induce autophagy.[1] Unlike trehalose, which is susceptible to hydrolysis by the
enzyme trehalase, 4-Trehalosamine offers enhanced stability, making it a valuable tool for in
vitro research.[1] Furthermore, derivatives of 4-Trehalosamine have been shown to possess
significantly stronger autophagy-inducing activity—up to 1000-3000 times more potent than
trehalose—positioning them as promising candidates for drug development and as research
reagents.[1] These application notes provide a comprehensive guide to utilizing 4-
Trehalosamine and its derivatives to induce and study autophagy in cell culture.

Mechanism of Action: TFEB-Mediated Autophagy
Induction

While the precise mechanism for 4-Trehalosamine is under investigation, it is hypothesized to
follow the mTOR-independent pathway established for its parent compound, trehalose. This
pathway centers on the activation of Transcription Factor EB (TFEB), a master regulator of
lysosomal biogenesis and autophagy.[2][3][4]

The proposed mechanism involves:
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Lysosomal Destabilization: Trehalose and its analogs induce a mild and transient lysosomal
membrane permeabilization.[2][3]

Calcineurin Activation: This leads to a release of lysosomal calcium, which activates the
phosphatase calcineurin (PPP3).[2][3]

TFEB Dephosphorylation and Nuclear Translocation: Activated calcineurin dephosphorylates
TFEB, causing it to translocate from the cytoplasm to the nucleus.[2][3][4]

Gene Transcription: In the nucleus, TFEB promotes the transcription of a network of genes
involved in autophagy and lysosome function, including BECN1, ATG5, ATG7, LC3B, and
SQSTM1/p62.[2][3][4]
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Putative Signaling Pathway for 4-Trehalosamine-Induced Autophagy
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Putative TFEB-mediated autophagy pathway induced by 4-Trehalosamine.

Data Presentation: Effective Concentrations
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The following table summarizes the effective concentrations of 4-Trehalosamine and related

compounds for inducing autophagy in vitro, based on published data.

Ke
. Concentrati Treatment v .
Compound Cell Line ) Observatio Reference
on Time
n
OVK18
4- Increased
) (Human 50 mM (50 x
Trehalosamin ] 24 h LC3-1I [5]
Ovarian 103 M) )
e (4TA) expression
Cancer)
OVK18
IMCTA-C14 Increased
(Human 50 puM (50 x
(4TA _ 14 h LC3-Il [5]
o Ovarian 10-° M) )
derivative) expression
Cancer)
OVK18
Increased
Trehalose (for (Human 100 mM (100
. . 24 h LC3-lI [5]
comparison) Ovarian x 1073 M) )
expression
Cancer)
. OVK18
Rapamycin Strong
N (Human 1uM (1 x ) )
(positive ] 24 h increase in [5]
Ovarian 107 M)
control) LC3-1I
Cancer)
Long-chain Cultured 1000-3000x
4TA Cells Not specified Not specified stronger than  [1]
derivatives (unspecified) trehalose

Experimental Workflow and Protocols

A typical workflow for assessing 4-Trehalosamine-induced autophagy involves cell culture,
treatment, and subsequent analysis of autophagy markers.
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General Experimental Workflow

1. Cell Culture
Seed cells to appropriate confluency
(e.g., 60-70%)

2. Treatment
Treat cells with 4-Trehalosamine
(e.g., 50 mM for 24h).
Include vehicle control and positive
control (e.g., Rapamycin).

3. Cell Lysis / Fixation
Harvest cells for protein analysis
or fix for imaging.

4. Analysis
Choose appropriate downstream analysis

Protein levels Visualization Gene expression

Western Blot Immunofluorescence RT-gPCR
(LC3-Il, p62) (LC3 puncta) (TFEB target genes)

5. Data Quantification
and Interpretation

Click to download full resolution via product page

Workflow for in vitro analysis of 4-Trehalosamine-induced autophagy.

Protocol 1: Monitoring Autophagy by Western Blot for
LC3-lI
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This protocol details the detection of the conversion of LC3-I to LC3-Il, a hallmark of
autophagosome formation.

Materials:

e Cell culture reagents (medium, FBS, etc.)

» 4-Trehalosamine solution

» Positive control (e.g., Rapamycin)

e Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
o Phosphate-buffered saline (PBS)

e RIPA Lysis and Extraction Buffer

o Protease and phosphatase inhibitor cocktails

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

 PVDF membrane

 Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-3-actin or
Tubulin

* HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
e Enhanced Chemiluminescence (ECL) substrate
Procedure:

o Cell Seeding: Plate cells (e.g., OVK18, SH-SY5Y, HCECSs) in 6-well plates and grow to 70-
80% confluency.
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e Treatment:

o Treat cells with the desired concentration of 4-Trehalosamine (e.g., 50 mM) for the
desired time (e.g., 14-24 hours).[5]

o Include a vehicle-treated control group.

o To assess autophagic flux, co-treat a set of wells with an autophagy inhibitor like
Bafilomycin A1l (200 nM) or Chloroquine (100 uM) for the final 4 hours of the 4-
Trehalosamine treatment.[5] This will block the degradation of LC3-11 in the lysosome,
leading to its accumulation if autophagy is active.

e Cell Lysis:

Wash cells twice with ice-cold PBS.

o

[¢]

Add 100-150 pL of ice-cold RIPA buffer supplemented with protease/phosphatase
inhibitors to each well.

[¢]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

o

Incubate on ice for 30 minutes, vortexing occasionally.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

» Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay according to the manufacturer's instructions.

e Western Blotting:

o Normalize protein amounts (load 20-30 ug per lane) and prepare samples with Laemmli
buffer.

o Separate proteins on a 15% SDS-PAGE gel to resolve LC3-1 (approx. 16 kDa) and LC3-II
(approx. 14 kDa).

o Transfer proteins to a PVDF membrane.
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[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at
1:1000) overnight at 4°C.

o Wash the membrane 3 times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at
room temperature.

o Wash the membrane 3 times with TBST.
o Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

o Strip and re-probe the membrane for a loading control (B-actin or Tubulin).

e Analysis: Quantify band intensity using densitometry software. An increase in the LC3-
[I/LC3-I ratio or the LC3-Il/loading control ratio indicates autophagy induction. A decrease in
p62 levels suggests functional autophagic degradation.[6]

Protocol 2: Visualization of Autophagosomes by
Immunofluorescence

This protocol allows for the direct visualization and quantification of autophagosomes (LC3
puncta) within cells.

Materials:

Cells cultured on glass coverslips in 24-well plates

4-Trehalosamine solution

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
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e Primary antibody: Rabbit anti-LC3B

o Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
e DAPI nuclear stain

e Mounting medium

e Fluorescence microscope

Procedure:

o Cell Seeding and Treatment: Seed cells on sterile glass coverslips. Treat with 4-
Trehalosamine as described in Protocol 1.

» Fixation:
o Wash cells twice with PBS.
o Fix the cells with 4% PFA for 15 minutes at room temperature.
o Wash three times with PBS.
o Permeabilization and Blocking:
o Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
o Wash three times with PBS.
o Block with blocking buffer for 1 hour at room temperature.
e Antibody Staining:

o Incubate cells with primary anti-LC3B antibody (1:400) in blocking buffer overnight at 4°C
in a humidified chamber.

o Wash three times with PBS.
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o Incubate with a fluorescently-labeled secondary antibody (1:1000) in blocking buffer for 1
hour at room temperature, protected from light.

o Wash three times with PBS.

o Counterstaining and Mounting:

o Stain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

o Wash twice with PBS.

o Mount the coverslips onto microscope slides using an anti-fade mounting medium.

e Imaging and Analysis:

o Visualize the cells using a fluorescence microscope. Autophagosomes will appear as
distinct green puncta (dots) in the cytoplasm.

o Capture images from multiple random fields for each condition.

o Quantify the number of LC3 puncta per cell. An increase in the average number of puncta
per cell in 4-Trehalosamine-treated cells compared to controls indicates the induction of
autophagosome formation.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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